molecular formula C22H23N5O2 B11132745 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11132745
M. Wt: 389.4 g/mol
InChI Key: IKYXENBKULZFRQ-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide features a benzimidazole core linked via an ethyl bridge to an acetamide group, which is further attached to a pyrazole ring substituted with a 4-methoxyphenyl and a methyl group.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C22H23N5O2/c1-14-17(22(27-26-14)15-7-9-16(29-2)10-8-15)13-21(28)23-12-11-20-24-18-5-3-4-6-19(18)25-20/h3-10H,11-13H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)

InChI Key

IKYXENBKULZFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole and pyrazole rings separately, followed by their coupling through an ethyl linkage and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs include derivatives from , such as compounds 28–32 , which share benzimidazole and pyrazole-acetamide frameworks but differ in substituents and connectivity:

  • Compound 28 : Contains a benzamide group directly attached to the benzimidazole, unlike the ethyl linkage in the target compound .
  • Compound 32 : Features a 6-chloro-1-methyl-benzimidazole group, contrasting with the unsubstituted benzimidazole and ethyl bridge in the target .
  • compound : Substituted with 2,4-dichlorophenyl and 1,5-dimethyl-3-oxo-pyrazole groups, differing in electronic effects compared to the target’s 4-methoxyphenyl group .
  • compound : Includes a benzimidazol-2-ylthio group instead of an ethyl bridge, introducing a sulfur atom that may alter lipophilicity and hydrogen-bonding capacity .

Table 1: Substituent Comparison

Compound Benzimidazole Substituent Pyrazole Substituent Linkage Type
Target Compound None (unsubstituted) 4-Methoxyphenyl, 3-methyl Ethyl-acetamide
Compound 28 () Benzamide 1H-Pyrazol-3-yl Direct acetamide
Compound None 2,4-Dichlorophenyl, 1,5-dimethyl Direct acetamide
Compound None 1,5-Dimethyl-3-oxo Thioether-acetamide

Structural and Physicochemical Implications

  • Amide Planarity and Hydrogen Bonding : ’s compound exhibits a planar amide group forming R₂²(10) hydrogen-bonded dimers , a feature likely shared by the target compound due to similar acetamide geometry .
  • Dihedral Angles : The target’s ethyl bridge may reduce steric hindrance between the benzimidazole and pyrazole rings compared to ’s compound, where dihedral angles between dichlorophenyl and pyrazole rings reach 48.45° .
  • Solubility and Lipophilicity : The 4-methoxyphenyl group in the target compound could enhance solubility relative to ’s chlorophenyl groups, while the ethyl bridge may offer intermediate lipophilicity compared to ’s thioether linkage .

Reactivity and Derivative Formation

The 4-methoxyphenyl group in the target may direct electrophilic substitution reactions differently compared to electron-withdrawing substituents (e.g., chlorine in ) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that incorporates both benzimidazole and pyrazole moieties, which are known for their diverse biological properties.

Research indicates that compounds with benzimidazole and pyrazole structures often exhibit a variety of biological activities, including:

  • Antiproliferative Effects : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, they disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c .
  • Anti-inflammatory Activity : Benzimidazole derivatives interact with various receptors, including transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of specific substituents on the benzimidazole and pyrazole rings has been correlated with enhanced activity against various biological targets.

Table 1: Summary of SAR Findings

Compound ModificationBiological ActivityReference
Substitution on 2-position of benzimidazoleDecreased Lck inhibition
Methoxy group on phenyl ringIncreased antiproliferative activity
Presence of methyl groups on pyrazoleEnhanced anti-inflammatory properties

Biological Activity Data

Several studies have documented the biological activities associated with compounds similar to this compound. Notably:

  • Antiproliferative Activity : Compounds structurally related to this compound have exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antibacterial and antifungal activities, with MIC values comparable to standard antibiotics .

Case Studies

A notable study conducted by Martin et al. (2008) explored the effects of benzimidazole derivatives on lymphocyte-specific protein tyrosine kinase (Lck), revealing that specific substitutions could lead to potent inhibition with IC50 values as low as 0.007 µM . Another study highlighted the cytotoxicity of a related compound against MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

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